An In-depth Technical Guide to Methyl 2-amino-3-(aminooxy)propanoate
An In-depth Technical Guide to Methyl 2-amino-3-(aminooxy)propanoate
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-3-(aminooxy)propanoate, a non-proteinogenic amino acid derivative of significant interest in pharmaceutical research and development. The document elucidates the molecule's structural features, outlines a detailed synthetic pathway, and explores its established and potential applications, particularly as a key intermediate in the synthesis of the antitubercular drug D-cycloserine. While direct experimental spectroscopic data for this specific ester is not widely published, this guide provides predicted spectroscopic characteristics based on analogous structures to aid in its identification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of a D-Serine Analogue
Methyl 2-amino-3-(aminooxy)propanoate, particularly its (2R)-enantiomer (also known as 3-(Amino-oxy)-D-alanine methyl ester), is a chiral building block whose importance is intrinsically linked to its parent amino acid, D-serine, and its cyclized derivative, D-cycloserine. D-amino acids, once considered anomalies in mammalian systems, are now recognized as crucial signaling molecules. D-serine, for instance, is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory.[1][2][3][4] This has led to extensive research into D-serine and its analogues as potential therapeutics for neurological and psychiatric disorders.[2][3]
The primary and most well-documented application of Methyl 2-amino-3-(aminooxy)propanoate is as a critical, non-cyclized precursor in the synthesis of D-cycloserine.[5][6][7][8] D-cycloserine is a second-line antibiotic used in the treatment of multidrug-resistant tuberculosis. Its mechanism of action involves the inhibition of enzymes essential for the synthesis of the bacterial cell wall. The availability of a stable, high-purity intermediate like Methyl 2-amino-3-(aminooxy)propanoate is therefore of considerable interest for the efficient production of this important therapeutic agent.
Molecular Structure and Physicochemical Properties
The fundamental structure of Methyl 2-amino-3-(aminooxy)propanoate is based on a propanoate backbone. The key functional groups that dictate its chemical reactivity and potential biological activity are an amine group at the α-carbon (C2), an aminooxy group at the β-carbon (C3), and a methyl ester at the carboxyl group.
| Property | Value | Source |
| IUPAC Name | methyl (2R)-2-amino-3-(aminooxy)propanoate | - |
| Synonyms | 3-(Amino-oxy)-D-alanine methyl ester, O-amino-D-serine methyl ester | [9] |
| CAS Number | 29491-80-3 ((2R)-enantiomer) | [9] |
| Molecular Formula | C₄H₁₀N₂O₃ | [9] |
| Molecular Weight | 134.135 g/mol | [9] |
| Chirality | Chiral at the α-carbon (C2) | - |
The presence of two nitrogen-containing functional groups, the primary amine and the aminooxy group, imparts basic properties to the molecule and allows for the formation of acid addition salts, such as the hydrochloride salt, which often exhibit improved stability and solubility. The methyl ester protects the carboxylic acid, preventing its participation in unwanted side reactions during synthesis and potentially enhancing its cell permeability compared to the free acid.
Caption: Chemical structure and key functional groups of Methyl 2-amino-3-(aminooxy)propanoate.
Synthesis of Methyl (2R)-2-amino-3-(aminooxy)propanoate
The synthesis of Methyl (2R)-2-amino-3-(aminooxy)propanoate is most efficiently achieved starting from the readily available and relatively inexpensive chiral precursor, D-serine. The general strategy involves the esterification of the carboxylic acid, activation of the primary hydroxyl group, and subsequent nucleophilic substitution with hydroxylamine.
Synthetic Workflow
Caption: Synthetic workflow for Methyl (2R)-2-amino-3-(aminooxy)propanoate from D-serine.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established chemical transformations for related compounds.[5][6][10][11]
Step 1: Esterification of D-Serine
-
Reaction Setup: To a suspension of D-serine (1 equivalent) in anhydrous methanol, cooled to 0°C in an ice bath, add thionyl chloride (1.2 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure to yield D-serine methyl ester hydrochloride as a white solid. This intermediate can often be used in the next step without further purification.
Causality: The use of thionyl chloride with methanol is a classic and highly efficient method for the simultaneous esterification of the carboxylic acid and protection of the amine as its hydrochloride salt. This in-situ protection prevents side reactions in subsequent steps.
Step 2: Activation of the Hydroxyl Group (Mesylation)
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Reaction Setup: Dissolve D-serine methyl ester hydrochloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane. Cool the solution to 0°C.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to neutralize the hydrochloride and facilitate the subsequent reaction.
-
Mesylation: Add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the O-mesylated intermediate.
Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group, making the β-carbon susceptible to nucleophilic attack by hydroxylamine in the next step.
Step 3: Nucleophilic Substitution with Hydroxylamine
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Reaction Setup: Prepare a solution of hydroxylamine from hydroxylamine hydrochloride (2-3 equivalents) and a base like sodium methoxide in methanol.
-
Substitution: To the freshly prepared hydroxylamine solution, add the O-mesylated intermediate from the previous step.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography on silica gel to afford the final product, Methyl (2R)-2-amino-3-(aminooxy)propanoate.
Causality: Hydroxylamine acts as the nucleophile, displacing the mesylate group to form the C-O-N linkage characteristic of the target molecule. The use of free hydroxylamine, generated in situ, is crucial as the hydrochloride salt is not nucleophilic.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
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-OCH₃ (ester): A sharp singlet is expected around 3.7-3.8 ppm.
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-CH (α-proton): A multiplet (likely a triplet or doublet of doublets) is expected around 3.5-4.0 ppm, coupled to the protons on the β-carbon.
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-CH₂ (β-protons): Two diastereotopic protons that will likely appear as complex multiplets around 3.8-4.2 ppm, coupled to the α-proton.
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-NH₂ (amine and aminooxy): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
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-C=O (ester carbonyl): A signal in the range of 170-175 ppm.
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-Cα (α-carbon): A signal around 50-55 ppm.
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-Cβ (β-carbon): A signal around 65-75 ppm, shifted downfield due to the attached oxygen.
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-OCH₃ (ester methyl): A signal around 51-53 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H stretching (amine and aminooxy): Broad absorptions in the region of 3200-3400 cm⁻¹.
-
C-H stretching (aliphatic): Absorptions in the range of 2850-3000 cm⁻¹.
-
C=O stretching (ester): A strong, sharp absorption around 1735-1750 cm⁻¹.
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C-O stretching (ester and ether-like): Strong absorptions in the 1050-1250 cm⁻¹ region.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 134. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31), the carbomethoxy group (-COOCH₃, m/z = 59), and cleavage of the Cα-Cβ bond.
Applications in Drug Development
Intermediate for D-cycloserine Synthesis
The most prominent role of Methyl 2-amino-3-(aminooxy)propanoate is as a direct precursor to D-cycloserine. The intramolecular cyclization of this molecule, or a derivative thereof, forms the isoxazolidinone ring system of the antibiotic. Efficient and scalable synthesis of this intermediate is crucial for the cost-effective production of D-cycloserine.
Potential as a Neuromodulatory Agent
Given its structural similarity to D-serine, Methyl 2-amino-3-(aminooxy)propanoate and its parent acid are of interest as potential modulators of the NMDA receptor. The aminooxy group can alter the molecule's binding affinity, selectivity, and metabolic stability compared to D-serine. This makes it a valuable scaffold for the design of novel agonists or antagonists of the NMDA receptor's glycine site, with potential applications in treating conditions like schizophrenia, depression, and chronic pain.[2][3]
Enzyme Inhibition
The aminooxy functional group is known to react with pyridoxal phosphate (PLP)-dependent enzymes, forming stable oximes and thereby inhibiting enzyme activity. Many enzymes involved in amino acid metabolism, including transaminases and decarboxylases, are PLP-dependent. Therefore, Methyl 2-amino-3-(aminooxy)propanoate could be explored as an inhibitor of specific PLP-dependent enzymes, a strategy that has been successfully employed in the development of other drugs.
Conclusion
Methyl 2-amino-3-(aminooxy)propanoate is a versatile and valuable molecule in medicinal chemistry. Its primary established role as an intermediate in the synthesis of D-cycloserine underscores its importance in the pharmaceutical industry. Furthermore, its structural relationship to the neuromodulator D-serine and the reactive nature of its aminooxy group present exciting opportunities for its exploration in the development of novel therapeutics targeting the central nervous system and specific enzyme pathways. Further research, including the full spectroscopic characterization and biological evaluation of this compound, is warranted to fully unlock its therapeutic potential.
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